Magnesium bis(trifluoromethylsulfonyl)imide

Overview

Description

Preparation Methods

Magnesium bis(trifluoromethylsulfonyl)imide can be synthesized through several methods. One common synthetic route involves the reaction of magnesium chloride with lithium bis(trifluoromethylsulfonyl)imide in an organic solvent. The reaction is typically carried out under an inert atmosphere to prevent moisture from affecting the reaction . Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring high purity and yield of the compound .

Chemical Reactions Analysis

Magnesium bis(trifluoromethylsulfonyl)imide undergoes various types of chemical reactions, including:

Acetylation: It acts as a catalyst in the acetylation of phenols and alcohols.

Aminolysis: It facilitates the aminolysis of lactones with amines.

Cycloadditions: It is used in [2 + 2] cycloadditions of siloxy-alkynes with carbonyl compounds.

Cycloisomerization: It catalyzes the cycloisomerization of 1,6-dienes.

Friedel-Crafts Acylation: It is effective in Friedel-Crafts acylation reactions

Common reagents used in these reactions include phenols, alcohols, lactones, amines, siloxy-alkynes, and carbonyl compounds. The major products formed from these reactions are acetylated phenols and alcohols, aminolysis products, cycloaddition products, cycloisomerized compounds, and acylated products .

Scientific Research Applications

Electrochemical Applications

1.1 Rechargeable Magnesium Batteries

Mg(TFSI)₂ is primarily recognized for its role as an electrolyte in rechargeable magnesium batteries. It exhibits high ionic conductivity and electrochemical stability, making it suitable for use in non-aqueous electrolyte systems. The compound allows for higher operating voltages compared to traditional lithium-ion batteries, potentially leading to increased energy density and improved safety due to the abundance and lower reactivity of magnesium .

- Conductivity Characteristics : Studies have shown that a 0.5 M solution of Mg(TFSI)₂ in N,N-dimethylformamide (DMF) exhibits optimal conductivity across a range of temperatures . The electrochemical intercalation of magnesium ions into graphite electrodes has been demonstrated, with reversible capacities observed during cycling tests .

1.2 Ionic Liquids and Solvent Applications

Mg(TFSI)₂ is also utilized in the development of ionic liquids and as a solvent for various electrochemical applications. Its high ionic strength and non-complexing nature make it an ideal candidate for facilitating unique solvent environments that can enhance biological reactions and biocatalysis .

Catalytic Applications in Organic Synthesis

Mg(TFSI)₂ acts as a strong Lewis acid, which allows it to function effectively as a catalyst in organic synthesis reactions. Its ability to accept electron pairs from Lewis bases enables it to participate in various chemical transformations, enhancing reaction rates and selectivity .

- Synthesis Reactions : The compound has been used in the synthesis of complex organic molecules, providing pathways for reactions that may be challenging under conventional conditions.

Materials Science Applications

3.1 Surface Finishing and Coatings

In materials science, Mg(TFSI)₂ finds applications in surface finishing processes. Its chemical properties contribute to the development of coatings that require high thermal stability and corrosion resistance .

3.2 Nanocomposites

The compound is being explored for use in bio-nanocomposites, where its ionic characteristics can enhance the properties of the composite materials, leading to improved mechanical strength and thermal stability .

Case Studies and Research Findings

Mechanism of Action

Magnesium bis(trifluoromethylsulfonyl)imide exerts its effects primarily through its strong Lewis acid properties. It acts as a catalyst by accepting electron pairs from reactants, thereby facilitating various organic reactions. The molecular targets and pathways involved include the activation of carbonyl compounds, phenols, alcohols, and amines, leading to the formation of desired products .

Comparison with Similar Compounds

Magnesium bis(trifluoromethylsulfonyl)imide is unique due to its strong Lewis acid properties and high stability. Similar compounds include:

- Magnesium trifluoromethanesulfonate

- Zinc di(bis(trifluoromethylsulfonyl)imide)

- Sodium trifluoromethanesulfonimide

- Calcium bis(trifluoromethylsulfonyl)imide) .

These compounds share similar applications in organic synthesis and ionic conductivity studies but differ in their specific reactivity and stability profiles .

Biological Activity

Magnesium bis(trifluoromethylsulfonyl)imide, commonly referred to as Mg(TFSI)₂, is an ionic compound that has garnered attention in various fields, particularly in electrochemistry and biomedicine. This article explores its biological activity, focusing on its effects on cellular systems, potential therapeutic applications, and its role in enhancing the performance of magnesium-based materials.

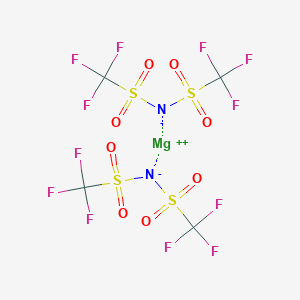

Mg(TFSI)₂ is characterized by its unique anion, bis(trifluoromethylsulfonyl)imide (TFSI), which contributes to its ionic conductivity and stability. The compound exhibits a high thermal stability and low vapor pressure, making it suitable for applications as an electrolyte in batteries and other electrochemical systems. Its structure can be represented as:

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of Mg(TFSI)₂ on various cell lines. A notable study demonstrated that magnesium particles, including those treated with TFSI, exhibited significant cytotoxicity towards MC3T3-E1 mouse pre-osteoblast cells. The cytotoxic effects were found to be dosage-dependent, with complete cell death observed at concentrations of 750 µg/ml for magnesium-titanium (Mg-Ti) composites and 1500 µg/ml for magnesium alone . This suggests that Mg(TFSI)₂ may enhance the cytotoxic potential of magnesium particles through electrochemical reactions rather than direct particle toxicity.

The mechanism underlying the cytotoxic effects appears to involve electrochemical reduction reactions that generate reactive oxygen species (ROS). These ROS can induce oxidative stress in nearby cells, leading to cell death. The study indicated that the pH levels associated with magnesium treatments did not solely account for the observed cytotoxicity, highlighting the importance of electrochemical activity in mediating these effects .

Antibacterial Properties

Mg(TFSI)₂ has been explored for its potential antibacterial properties. The electrochemical reactions facilitated by magnesium ions can disrupt bacterial cell membranes, leading to increased permeability and eventual cell death. This property is particularly relevant in developing coatings for medical implants where infection prevention is critical.

Drug Delivery Systems

The ionic nature of Mg(TFSI)₂ allows it to be incorporated into drug delivery systems. Its ability to form stable complexes with various therapeutic agents can enhance the solubility and bioavailability of drugs. Research indicates that ionic liquids like TFSI can improve the pharmacokinetic profiles of certain medications by facilitating their transport across biological membranes .

Case Studies and Research Findings

Properties

IUPAC Name |

magnesium;bis(trifluoromethylsulfonyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2F6NO4S2.Mg/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFBPGIDUUNBRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F12MgN2O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133395-16-1 | |

| Record name | Magnesium bis(trifluoromethylsulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.